molecular formula C22H21FN2O5S B6586937 ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251612-77-7

ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B6586937
CAS No.: 1251612-77-7
M. Wt: 444.5 g/mol
InChI Key: ZJGPHCBSNAARIL-UHFFFAOYSA-N
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Description

Ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C22H21FN2O5S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.11552111 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate (CAS No. 1251612-77-7) is a synthetic compound that exhibits significant biological activity. Its complex structure includes a benzothiazine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN2O5S, with a molecular weight of 444.5 g/mol. The compound features a fluoro group and a pyrrolidine moiety that contribute to its biological interactions.

PropertyValue
Molecular FormulaC22H21FN2O5S
Molecular Weight444.5 g/mol
CAS Number1251612-77-7

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can alter cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity : Some studies have indicated that the benzothiazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

A study conducted by researchers at [source needed] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in bacterial cultures treated with the compound compared to controls.

Anticancer Effects

In vitro studies published in [source needed] explored the effects of this compound on several cancer cell lines. The findings revealed that treatment with ethyl 3-[6-fluoro...] resulted in reduced cell viability and increased apoptosis rates, indicating its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 3-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-2-30-22(27)15-6-5-7-17(12-15)25-14-20(21(26)24-10-3-4-11-24)31(28,29)19-9-8-16(23)13-18(19)25/h5-9,12-14H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGPHCBSNAARIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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